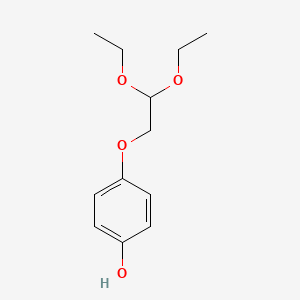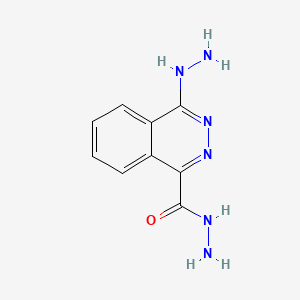
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane is a chiral compound with a unique structure that includes an ethynyl group, a phenyl ring, and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The phenyl ring and dioxolane ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes.
科学的研究の応用
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the creation of other chiral compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of advanced materials and polymers with specific properties
作用機序
The mechanism by which (4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π interactions, while the dioxolane ring can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and binding affinity in different contexts .
類似化合物との比較
Similar Compounds
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: Another chiral compound with a similar structure but different functional groups.
(2S,4S,5R,6R)-5-Acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid: A complex sugar molecule with multiple hydroxyl groups.
Uniqueness
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane is unique due to its combination of an ethynyl group, a phenyl ring, and a dioxolane ring. This combination provides distinct reactivity and potential for various applications in synthesis and research.
特性
CAS番号 |
22563-24-2 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H14O2/c1-4-11-12(15-13(2,3)14-11)10-8-6-5-7-9-10/h1,5-9,11-12H,2-3H3/t11-,12+/m0/s1 |
InChIキー |
VEYUSEXJAUQESQ-NWDGAFQWSA-N |
異性体SMILES |
CC1(O[C@H]([C@H](O1)C2=CC=CC=C2)C#C)C |
正規SMILES |
CC1(OC(C(O1)C2=CC=CC=C2)C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)
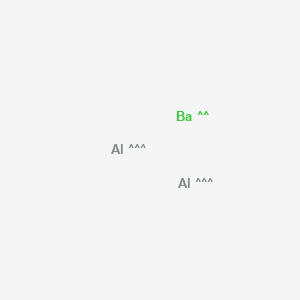
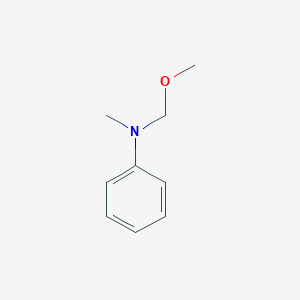
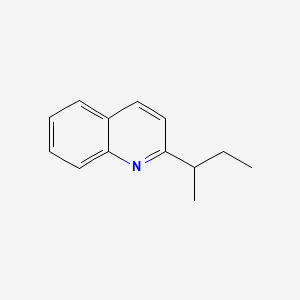

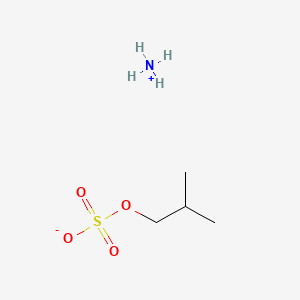

![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
